molecular formula C24H33N5O2 B2984538 6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872843-36-2

6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2984538
CAS No.: 872843-36-2
M. Wt: 423.561
InChI Key: TXYNSBYDWYQLKW-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves multiple steps. One common method includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient route without requiring methylation and dehydration steps, which are often problematic in other synthetic routes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development. In the industry, it is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling, which contribute to its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Similar compounds to 6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione include other imidazole derivatives such as medetomidine and dexmedetomidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-5-6-7-8-9-10-11-29-22(30)20-21(26(4)24(29)31)25-23-27(12-13-28(20)23)19-15-17(2)14-18(3)16-19/h14-16H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYNSBYDWYQLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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